tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate
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Overview
Description
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H12Cl2N2O3 It is characterized by the presence of a tert-butyl group, a dichloropyridine ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate typically involves the reaction of 4,6-dichloro-5-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: tert-butyl N-(4,6-dichloro-5-carboxypyridin-2-yl)carbamate.
Reduction: tert-butyl N-(4,6-dichloro-5-hydroxymethylpyridin-2-yl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore. The dichloropyridine moiety is known for its biological activity, and modifications of this compound could lead to the development of new drugs or therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloropyridine ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate
Comparison: tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is unique due to the presence of both a formyl group and a dichloropyridine ring. This combination imparts distinct reactivity and potential biological activity compared to similar compounds. For instance, tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate lacks the formyl group, which limits its reactivity in certain chemical transformations .
Properties
CAS No. |
1589541-54-7 |
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Molecular Formula |
C11H12Cl2N2O3 |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-8-4-7(12)6(5-16)9(13)14-8/h4-5H,1-3H3,(H,14,15,17) |
InChI Key |
SOBWFBJBIOGZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)Cl)C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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